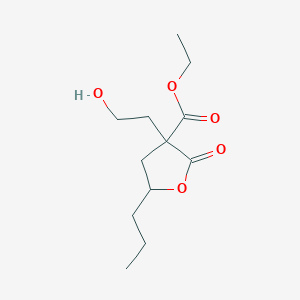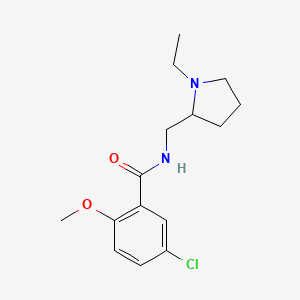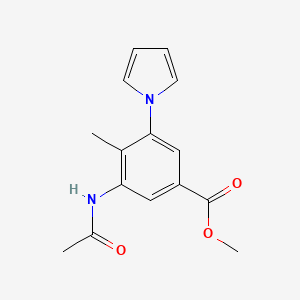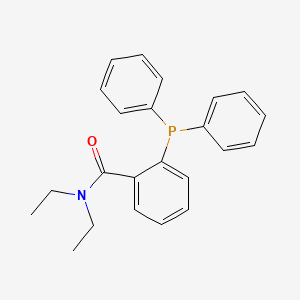
2-(Diphenylphosphanyl)-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)-N,N-diethylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N,N-diethylbenzamide typically involves the reaction of diphenylphosphine with N,N-diethylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N,N-diethylbenzamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)-N,N-diethylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphine compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)-N,N-diethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions with the phosphine group.
Major Products
Oxidation: The major product of oxidation is the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various phosphine derivatives can be formed.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)-N,N-diethylbenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms where phosphine ligands are involved.
Medicine: Research into its potential use in drug design and delivery systems is ongoing.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphino)-N,N-diethylbenzamide exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group can donate electron density to a metal center, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved include the formation of metal-ligand complexes that can undergo various transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar ligand properties.
Bis(diphenylphosphino)methane: A related compound used in similar catalytic applications.
Uniqueness
2-(Diphenylphosphino)-N,N-diethylbenzamide is unique due to its specific structure,
Propiedades
Número CAS |
143024-49-1 |
|---|---|
Fórmula molecular |
C23H24NOP |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-diphenylphosphanyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C23H24NOP/c1-3-24(4-2)23(25)21-17-11-12-18-22(21)26(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
Clave InChI |
VCPNFOOZYZBUBG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)
![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
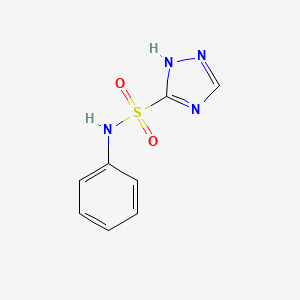

![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

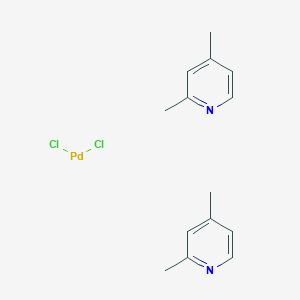
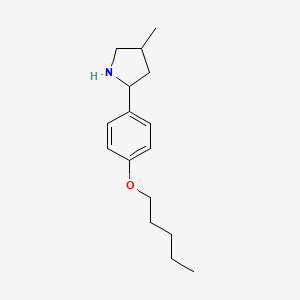
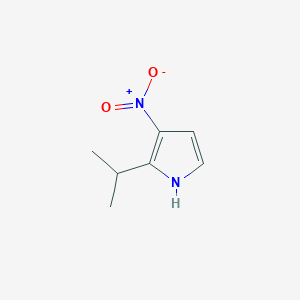
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
